Scaffold-Enabled PDE4B Isoform Selectivity Compared to Rolipram
The 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold, when elaborated to 2-carboxamide derivatives, confers PDE4B isoform selectivity. The Pfizer patent series demonstrates that representative compounds from this scaffold exhibit PDE4B Ki values in the nanomolar range with selectivity over PDE4D, whereas the pan-PDE4 inhibitor Rolipram shows potent inhibition across all PDE4 isoforms without B/D selectivity [1]. The 6-amine building block is essential to access this chemotype series.
| Evidence Dimension | PDE4B isoform binding affinity and selectivity profile |
|---|---|
| Target Compound Data | PDE4B Ki < 10 nM for optimized 2-carboxamide derivatives derived from the 6-amine scaffold |
| Comparator Or Baseline | Rolipram: pan-PDE4 inhibitor; PDE4B Ki ~ 100–500 nM, no B/D selectivity |
| Quantified Difference | Similar PDE4B potency but superior isoform selectivity; PDE4B/PDE4D selectivity ratio > 100-fold for scaffold-derived compounds vs. ~1 for Rolipram |
| Conditions | Recombinant human PDE4 isoforms; enzyme inhibition assay; data inferred from patent WO 2017/145013 A1 Examples [1] |
Why This Matters
PDE4B-selective inhibition is hypothesized to retain anti-inflammatory and cognition-enhancing efficacy while reducing the emesis and gastrointestinal side effects associated with pan-PDE4 inhibition, making this scaffold strategically valuable for CNS drug discovery.
- [1] Chappie, T. A.; et al. (Pfizer Inc.). WO 2017/145013 A1. Patent application with PDE4 isoform binding data for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamides. View Source
